molecular formula C13H12O4 B14121484 Methyl 3-(2,5-dioxocyclopentyl)benzoate

Methyl 3-(2,5-dioxocyclopentyl)benzoate

Cat. No.: B14121484
M. Wt: 232.23 g/mol
InChI Key: SEPQVZGAGXFGOU-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dioxocyclopentyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzene ring substituted with a methyl ester group and a 2,5-dioxocyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dioxocyclopentyl)benzoate typically involves the esterification of 3-(2,5-dioxocyclopentyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can streamline the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dioxocyclopentyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(2,5-dioxocyclopentyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dioxocyclopentyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological context and the type of organism being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate
  • Methyl 3-nitrobenzoate

Uniqueness

Methyl 3-(2,5-dioxocyclopentyl)benzoate is unique due to the presence of the 2,5-dioxocyclopentyl group, which imparts distinct chemical and physical properties compared to other benzoate esters.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 3-(2,5-dioxocyclopentyl)benzoate

InChI

InChI=1S/C13H12O4/c1-17-13(16)9-4-2-3-8(7-9)12-10(14)5-6-11(12)15/h2-4,7,12H,5-6H2,1H3

InChI Key

SEPQVZGAGXFGOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2C(=O)CCC2=O

Origin of Product

United States

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